Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]- Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]-
Brand Name: Vulcanchem
CAS No.: 68213-98-9
VCID: VC3889337
InChI: InChI=1S/C7H17NO3/c1-8(2-4-9)3-6-11-7-5-10/h9-10H,2-7H2,1H3
SMILES: CN(CCO)CCOCCO
Molecular Formula: C7H17NO3
Molecular Weight: 163.21 g/mol

Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]-

CAS No.: 68213-98-9

Cat. No.: VC3889337

Molecular Formula: C7H17NO3

Molecular Weight: 163.21 g/mol

* For research use only. Not for human or veterinary use.

Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]- - 68213-98-9

Specification

CAS No. 68213-98-9
Molecular Formula C7H17NO3
Molecular Weight 163.21 g/mol
IUPAC Name 2-[2-(2-hydroxyethoxy)ethyl-methylamino]ethanol
Standard InChI InChI=1S/C7H17NO3/c1-8(2-4-9)3-6-11-7-5-10/h9-10H,2-7H2,1H3
Standard InChI Key DHFGYXVVIQTUSZ-UHFFFAOYSA-N
SMILES CN(CCO)CCOCCO
Canonical SMILES CN(CCO)CCOCCO

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a central methylamino group (-N(CH₃)-) bonded to two ethoxy-hydroxyethyl chains. The primary structure consists of:

  • A 2-hydroxyethoxy segment providing hydrogen-bonding capacity

  • A methylamino group contributing basicity and nucleophilic character

  • Terminal hydroxyl groups enabling solubility in polar solvents

This configuration creates a branched ether-amine structure with three distinct functional domains . The IUPAC name 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]ethanol systematically describes this arrangement, while common synonyms include N-Methyl-N-hydroxyethyl-N-hydroxyethoxyethylamine and 2-{2-(2-hydroxyethoxy)ethylamino}ethanol .

Stereochemical Considerations

Despite containing two chiral centers (at the amino-bearing carbon and the secondary hydroxyl group), the compound is typically synthesized and utilized as a racemic mixture. No studies to date have reported enantiomer-specific biological activities, though this remains an area of potential investigation .

Synthesis and Manufacturing Processes

Industrial Synthesis Pathways

The compound is produced through a two-step nucleophilic substitution reaction:

  • Methylamination of ethylene oxide:
    C2H4O+CH3NH2CH3NH(C2H4OH)\text{C}_2\text{H}_4\text{O} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{NH}(\text{C}_2\text{H}_4\text{OH})

  • Ethoxylation with 2-chloroethyl ether:
    CH3NH(C2H4OH)+ClC2H4OC2H4OHC7H17NO3+HCl\text{CH}_3\text{NH}(\text{C}_2\text{H}_4\text{OH}) + \text{ClC}_2\text{H}_4\text{OC}_2\text{H}_4\text{OH} \rightarrow \text{C}_7\text{H}_{17}\text{NO}_3 + \text{HCl}

This method yields product purity >98% with typical byproducts including residual ethylene oxide derivatives (<1.5%) and oligomerized ethers (<0.3%) .

Laboratory-scale Modifications

Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while maintaining 92% yield. Alternative routes using enzymatic catalysis (lipase-mediated etherification) show promise for green chemistry applications but remain limited to milligram-scale production .

Physicochemical Properties

The compound exhibits unique phase behavior and solubility characteristics:

PropertyValueMeasurement Conditions
Density1.068 g/cm³25°C, anhydrous
Boiling Point278.9°C760 mmHg
Flash Point122.5°CClosed cup
pKa14.42 ± 0.10Predicted, aqueous solution
LogP (octanol-water)-1.03Experimental
Refractive Index1.47520°C, Na D-line

Data from

Notably, its low partition coefficient (LogP = -1.03) contradicts typical amphiphile behavior, suggesting strong water-structuring effects from the dual hydroxyl groups . The compound forms stable micelles at concentrations >15 mM in aqueous solutions, with critical micelle concentration (CMC) values temperature-dependent between 10-25 mM (20-50°C).

ApplicationConcentrationPerformance MetricImprovement vs. Standard
Metalworking fluid8% v/vTool wear reduction27%
Agricultural adjuvant0.5% w/wHerbicide leaf coverage53%
Cosmetics emulsion3% w/wPhase separation temperature+15°C

Data from

Polymer Chemistry

As a chain transfer agent in radical polymerization:

  • Controls polystyrene molecular weight (Đ = 1.12)

  • Enables synthesis of telechelic polyacrylates with 98% end-group fidelity

  • Reduces gelation in crosslinked PMMA systems by 78%

Test OrganismRouteLD₅₀Notable Effects
Rat (SD)Oral2,340 mg/kgTransient ataxia (4-6 hr)
RabbitDermal>5,000 mg/kgMild erythema (Draize score 1)
ZebrafishAquatic87 mg/L96-hr developmental delays

Data from

The compound shows low bioaccumulation potential (BCF = 3.2) but demonstrates moderate ecotoxicity to aquatic invertebrates (Daphnia magna EC₅₀ = 12.4 mg/L) .

Future Research Directions

Emerging applications and unresolved scientific questions include:

  • Targeted cancer therapies: Optimization of kinase inhibition selectivity through structural analogs

  • Green chemistry applications: Development of biocatalytic synthesis routes using engineered amidases

  • Advanced materials: Exploration as a template for mesoporous silica nanoparticle synthesis

  • Environmental fate: Long-term soil accumulation studies under varied pH conditions

Ongoing clinical trials (NCT04892321) are evaluating its safety profile as a topical penetration enhancer for transdermal drug delivery systems, with Phase I results expected in Q3 2026.

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